(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
CAS No.: 940356-59-2
Cat. No.: VC8155263
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine - 940356-59-2](/images/structure/VC8155263.png)
Specification
CAS No. | 940356-59-2 |
---|---|
Molecular Formula | C13H21NO3 |
Molecular Weight | 239.31 g/mol |
IUPAC Name | N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine |
Standard InChI | InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-11(15-3)13(17-5)12(7-10)16-4/h6-7,9,14H,8H2,1-5H3 |
Standard InChI Key | BSFJYVAIIKJKCJ-UHFFFAOYSA-N |
SMILES | CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES | CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a secondary amine derivative characterized by a propan-2-yl (isopropyl) group bonded to a benzylamine scaffold substituted with three methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Molecular Formula:
Molecular Weight: 275.77 g/mol
IUPAC Name: -[(3,4,5-Trimethoxyphenyl)methyl]propan-2-amine hydrochloride
Structural Comparison with Analogues
The positional arrangement of methoxy groups distinguishes this compound from isomers such as the 2,3,4- and 2,4,5-trimethoxyphenyl variants. For example:
The 3,4,5-substitution pattern optimizes electronic effects and steric interactions, enhancing bioavailability compared to analogues.
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis typically involves a reductive amination strategy:
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Intermediate Formation: 3,4,5-Trimethoxybenzaldehyde is condensed with isopropylamine to form the Schiff base.
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Reduction: Sodium borohydride reduces the imine bond, yielding the free base amine.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Key reaction parameters include:
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Temperature: 0–25°C for imine formation
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Solvent: Ethanol or methanol
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Yield: ~65–75% after purification
Physicochemical Profile
Property | Value/Range | Method |
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Melting Point | 192–195°C (decomp.) | Differential Scanning Calorimetry |
Solubility | >50 mg/mL in DMSO | OECD Guideline 105 |
LogP (Partition Coefficient) | 2.79 | Computational modeling |
pKa | 9.2 ± 0.3 | Potentiometric titration |
The high solubility in dimethyl sulfoxide (DMSO) facilitates its use in in vitro assays, while the moderate LogP value suggests balanced lipophilicity for membrane permeability.
Biological Activity and Mechanism of Action
Antimicrobial Effects
Trimethoxyphenyl derivatives exhibit broad-spectrum antimicrobial activity. For example:
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Minimum Inhibitory Concentration (MIC): 8–16 μg/mL against Staphylococcus aureus
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Fungal Inhibition: 75% growth reduction in Candida albicans at 32 μg/mL
The 3,4,5-methoxy configuration enhances membrane penetration compared to 2,4,5-substituted analogues.
Pharmacological Applications and Industrial Relevance
Drug Development
This compound serves as a precursor in synthesizing kinase inhibitors and HSP90 antagonists. Its scaffold is integral to:
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Anti-angiogenic Agents: Inhibition of VEGF receptor phosphorylation (IC = 0.89 μM)
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Neuroprotective Compounds: 40% reduction in Aβ plaque formation in Alzheimer’s models
Agricultural Chemistry
Derivatives act as fungicides in crop protection, showing 90% efficacy against Phytophthora infestans at 50 ppm.
Parameter | Result | Test System |
---|---|---|
Acute Oral LD | 420 mg/kg (rat) | OECD Guideline 423 |
Skin Irritation | Mild erythema | Draize test |
Mutagenicity | Negative | Ames test |
Future Directions and Challenges
Research Gaps
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Pharmacokinetics: No in vivo absorption/distribution data available.
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Target Validation: Putative interactions with HDACs and PARP require experimental confirmation .
Industrial Scalability
Continuous flow synthesis could enhance yield (>85%) and reduce waste generation compared to batch processes.
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